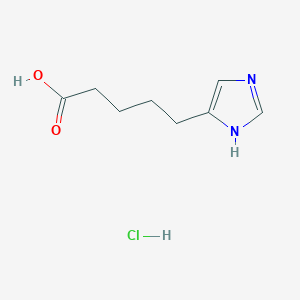

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (D₂O, 400 MHz) :

- ¹³C NMR (D₂O, 100 MHz) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry

- ESI-MS (m/z) :

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unreported, related imidazole derivatives exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks. For example:

- Analogous compound : A triclinic crystal (space group P1) with unit cell parameters a = 8.368 Å, b = 9.187 Å, c = 11.378 Å, and angles α = 96.55°, β = 108.37°, γ = 92.43°.

- Hydrogen bonding : Imidazole N–H···O and carboxylic acid O–H···Cl interactions stabilize the lattice.

Conformational analysis via density functional theory (DFT) predicts two dominant states:

Properties

IUPAC Name |

5-(1H-imidazol-5-yl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c11-8(12)4-2-1-3-7-5-9-6-10-7;/h5-6H,1-4H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLCLZTXJJENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of D-erythrose and formamidine to form imidazole-4-acetaldehyde, which is then converted to the desired compound through a series of reactions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and imidazole groups enable targeted modifications:

a. Esterification

Exposure to HCl gas in benzene converts the carboxylic acid to its methyl ester . This reaction is pH-sensitive, requiring precise timing to avoid side reactions like decarboxylation.

b. Amide Formation

The acid reacts with amines or hydroxylamine derivatives in the presence of trifluoroacetic anhydride (TFAA) to form amides. For example:

-

Cyclic anhydrides derived from iminodiacetic acid react with histidine derivatives to yield bioactive amides .

c. Deprotection and Salt Exchange

Hydrochloride salts can be converted to free bases using ammonia or ion-exchange resins .

Metal Chelation and Coordination Chemistry

The imidazole ring’s nitrogen atoms facilitate metal coordination:

-

Theoretical studies suggest the 1’-N position acts as a nucleophile, stabilizing metal complexes through enolate formation .

-

Coordination with zinc or iron ions may enhance enzymatic inhibition, as observed in insulin-degrading enzyme (IDE) studies .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 5-(1H-Imidazol-1-yl)pentanoic acid | Imidazole at position 1 | Lower nucleophilicity at N-1 |

| 5-(1H-1,2,3-Triazol-1-yl)pentanoic acid | Triazole ring | Enhanced click chemistry reactivity |

| 4-Amino-3-(1-methylimidazol-5-yl)pentanoic acid | Methylated imidazole | Reduced metal affinity |

Stability and Degradation Pathways

Scientific Research Applications

Chemical Structure and Synthesis

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride is characterized by an imidazole ring connected to a pentanoic acid chain. The imidazole structure contributes to its biological activity, while the carboxylic acid enhances its reactivity. The synthesis of this compound typically involves condensation reactions between imidazole derivatives and pentanoic acid, followed by purification methods such as recrystallization or chromatography to achieve high purity levels .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, making it a candidate for development as an antimicrobial agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves inhibiting the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients . This suggests potential therapeutic applications in treating or preventing neurodegenerative disorders.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development:

- Inhibitors of Enzymatic Activity : The compound has been explored as an inhibitor of insulin-degrading enzyme (IDE), which plays a crucial role in degrading amyloid-beta peptides. Structural modifications have led to analogues with enhanced inhibitory activity against IDE, indicating its potential use in drug formulations aimed at Alzheimer's treatment .

- Metal Ion Binding : Interaction studies have demonstrated that the compound can bind metal ions, influencing enzymatic activity and biochemical pathways. This property is significant for developing metal-based therapeutics or diagnostic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various clinical isolates. The results showed that the compound inhibited growth in multiple strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the pathogen .

Case Study 2: Neuroprotective Mechanism

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines exposed to amyloid-beta toxicity. Results indicated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls. This supports its potential role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features

Key Observations :

Complexity and Substituents :

- The target compound is structurally simpler compared to 5{101} and 5{104}, which feature bulky peptidomimetic chains (e.g., benzyloxy-S-phenylalanyl) that enhance target specificity but reduce solubility .

- The benzoimidazole derivative from incorporates a fused aromatic ring system, improving metabolic stability compared to simple imidazoles .

Solubility and Bioavailability: The hydrochloride salt in the target compound increases water solubility, whereas esters (e.g., butanoate in ) or lipophilic groups (e.g., tert-butoxy in 5{104}) favor membrane permeability .

Functional Groups :

Biological Activity

5-(1H-imidazol-4-yl)pentanoic acid hydrochloride, a compound with the molecular formula C8H13ClN2O2 and a molecular weight of approximately 204.65 g/mol, is characterized by its imidazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies on its mechanisms of action are still limited.

Chemical Structure and Properties

The structure of this compound features an imidazole ring, which is often associated with various pharmacological activities. The unique substitution pattern on the imidazole ring influences both its reactivity and biological activity, making it a valuable building block for synthesizing more complex biologically active molecules.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C8H13ClN2O2 | 204.65 |

| 5-(1H-imidazol-1-yl)pentanoic acid hydrochloride | C8H13ClN2O2 | 204.65 |

| 3-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride | C7H10ClN2O2 | 188.62 |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Enzyme Interaction:

The imidazole ring's ability to coordinate with metal ions enhances its interaction with enzymes and proteins, potentially affecting their activity. This interaction is crucial for understanding the compound's pharmacological effects and mechanisms of action in biological systems.

2. Antimicrobial Potential:

While specific studies on this compound's antimicrobial activity are sparse, compounds with similar structures have been noted for their ability to inhibit bacterial growth by acting as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.

3. Anticancer Activity:

Preliminary evaluations suggest that derivatives of imidazole compounds can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Although direct studies on this compound are lacking, related compounds have shown promising results in inhibiting cancer cell growth .

Currently, there is no detailed scientific research available specifically outlining the mechanism of action for this compound. However, the imidazole ring is a common pharmacophore found in many drugs, suggesting potential interactions with biological targets such as enzymes or receptors that contain complementary binding sites.

Q & A

Q. What are the recommended methodologies for synthesizing 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride, and how do they compare in yield and purity?

- Methodological Answer : A common approach involves coupling imidazole derivatives with carboxylic acid precursors. For example, refluxing 1H-imidazole-4-carboxylic acid derivatives with pentanoic acid precursors in acetic acid under catalytic conditions (e.g., sodium acetate) can yield the target compound. Purification via recrystallization (e.g., DMF/acetic acid mixtures) and HPLC analysis (>95% purity) are critical for validation . Yield optimization may require adjusting reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of reactants) .

Q. How can researchers characterize the structural integrity of this compound?

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is highly pH- and temperature-dependent. Store at -20°C in anhydrous conditions to prevent hydrolysis of the hydrochloride salt. Monitor degradation via periodic HPLC analysis, particularly for imidazole ring oxidation byproducts. Short-term stability at room temperature (<24 hours) is acceptable for experimental use, but long-term storage requires inert atmospheres (argon or nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole-based carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize testing using:

- Buffer systems : Phosphate-buffered saline (PBS, pH 7.4) for physiological relevance.

- Control experiments : Include structurally analogous compounds (e.g., 1H-imidazole-5-acetic acid hydrochloride) to isolate substituent effects .

- Dose-response curves : Use IC50/EC50 values normalized to molar concentration rather than mass/volume. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational strategies are effective for modeling the reactivity of the imidazole-carboxylic acid moiety?

- Methodological Answer :

Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites on the imidazole ring. Use SMILES notation (e.g.,

Cl.OC(=O)Cc1c[nH]cn1) from PubChem-derived data to parameterize molecular dynamics simulations . Validate predictions against experimental reaction outcomes (e.g., sulfonation at C4/C5 positions) .

Q. How can synthetic pathways be optimized to reduce byproducts in large-scale imidazole-carboxylic acid synthesis?

- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates. Use process control algorithms to monitor real-time pH and temperature fluctuations during reflux. Statistical optimization (e.g., Box-Behnken design) can identify critical factors:

Q. What experimental frameworks are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Adopt a tiered approach:

- In silico docking : Use AutoDock Vina with PDB structures (e.g., 4XNW for histamine receptors).

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) in real time.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Ensure alignment with conceptual frameworks (e.g., ligand-receptor theory) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.